![molecular formula C9H10ClNO2 B2642405 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde CAS No. 2241130-67-4](/img/structure/B2642405.png)
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde
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Overview
Description
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and dimethyl substituents on the pyridine ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4-dimethylpyridine, followed by methoxylation and formylation to introduce the methoxy and aldehyde groups, respectively. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, sodium methoxide for methoxylation, and Vilsmeier-Haack reagent for formylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carboxylic acid
Reduction: 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, including pharmaceuticals, organic synthesis, and bioconversion processes, supported by data tables and case studies.
Pharmaceuticals
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit biological activities, including:
- Antimicrobial Activity : Research indicates that pyridine derivatives can possess significant antimicrobial properties. A study demonstrated that compounds derived from this aldehyde showed activity against various bacterial strains .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development targeting diseases where such enzymes play a crucial role .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Aldol Reactions : It can undergo aldol condensation reactions, forming larger carbon skeletons that are essential in synthesizing complex organic compounds.
- Functionalization of Pyridines : The compound can be functionalized to create derivatives with enhanced properties or activities. For instance, using whole-cell biocatalysts like Burkholderia sp., researchers have successfully converted pyridine derivatives into hydroxylated products, demonstrating the compound's versatility in synthetic pathways .
Bioconversion Processes
Recent studies have highlighted the use of this compound in bioconversion processes:
- Microbial Transformations : Whole-cell systems have been employed to convert this compound into biologically active metabolites. For example, Burkholderia sp. MAK1 has been shown to effectively convert various pyridine derivatives into hydroxylated forms with high conversion rates .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
In a study focusing on the antimicrobial properties of pyridine derivatives, compounds synthesized from this compound were tested against strains such as E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth, suggesting potential for development as antimicrobial agents.
Case Study 2: Enzyme Inhibition
Another study investigated the inhibitory effects of derivatives synthesized from this aldehyde on specific enzymes involved in metabolic pathways associated with cancer. The results showed promising inhibition rates, indicating its potential application in cancer therapeutics.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2,4-Dichloro-6-methylpyrimidine
- 2-Chloro-4,6-dimethylpyridine
Uniqueness
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a pyridine derivative characterized by a unique combination of functional groups, including chloro, methoxy, and aldehyde. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
The molecular formula of this compound is C9H10ClNO2. The presence of the aldehyde group allows for various chemical reactions, including oxidation and reduction, which can lead to different biological activities. The compound's synthesis typically involves multi-step organic reactions that enhance its functional properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Furthermore, the chloro and methoxy substituents influence the compound’s binding affinity and specificity for molecular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The specific mechanisms often involve interference with bacterial cell wall synthesis or enzyme activity .
Anti-inflammatory Properties
Some derivatives of pyridine compounds have demonstrated anti-inflammatory effects. In particular, studies have highlighted the potential of pyridine-based compounds to inhibit inflammatory mediators such as nitric oxide and prostaglandins. This suggests that this compound may also possess similar anti-inflammatory properties .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammation and pain signaling pathways .
Study on Antimicrobial Activity
A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antimicrobial activity against specific strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
Control Antibiotic | E. coli | 16 |
This data suggests that the compound could be further explored for potential therapeutic applications in treating bacterial infections.
Study on Anti-inflammatory Effects
In a separate investigation focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages.
Treatment Group | Nitric Oxide Production (µM) |
---|---|
Control | 25 |
Compound (10 µM) | 10 |
Compound (50 µM) | 5 |
The reduction in nitric oxide levels indicates that the compound may exert significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
Properties
IUPAC Name |
5-chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(4-12)6(2)11-9(13-3)8(5)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUMUASRBPQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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